molecular formula C17H16N2O3 B382206 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione CAS No. 308101-38-4

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione

Cat. No.: B382206
CAS No.: 308101-38-4
M. Wt: 296.32g/mol
InChI Key: YFZRDVZHJUQWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential therapeutic and environmental applications. It is a derivative of thalidomide, a drug initially developed as a sedative but later found to have teratogenic effects on developing fetuses.

Preparation Methods

The synthesis of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione typically involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid. This reaction is carried out in water at 60°C for about 5 hours, yielding the desired product in 40-95% yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to various reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.

    Biology: Research has explored its potential as an inhibitor for specific enzymes, contributing to the understanding of enzyme-substrate interactions.

    Medicine: Its derivative nature from thalidomide has led to investigations into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione: This compound shares a similar pyrrolidine-2,5-dione scaffold but differs in its substituents, leading to different biological activities.

    Thalidomide: As a derivative of thalidomide, this compound retains some of its parent compound’s properties while exhibiting unique characteristics due to its additional functional groups.

Properties

IUPAC Name

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-11-15(19(22)14-9-5-2-6-10-14)17(21)18(16)12-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZRDVZHJUQWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308101-38-4
Record name 1-BENZYL-3-(HYDROXYANILINO)-2,5-PYRROLIDINEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.